molecular formula C19H15ClN6OS B2551599 N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886942-65-0

N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2551599
CAS No.: 886942-65-0
M. Wt: 410.88
InChI Key: KNZZCILPTDDJJC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H15ClN6OS and its molecular weight is 410.88. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis

The study by Jenepha Mary et al. (2022) focused on characterizing the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide using Raman and Fourier transform infrared spectroscopy. The research aimed at understanding the molecule's geometric equilibrium, intra and intermolecular hydrogen bonds, and harmonic vibrational wavenumbers through density functional theory. This comprehensive analysis provides insights into the molecule's stability, confirmed by natural bond orbital analysis and vibrational spectral analysis.

Structural Elucidation and Antimicrobial Screening

Another investigation by MahyavanshiJyotindra et al. (2011) synthesized a series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives. The compounds were characterized using various spectroscopic techniques and screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This research showcases the potential of such compounds in developing new antimicrobial agents.

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate were explored by Nafeesa et al. (2017). These compounds were assessed for their antibacterial and anti-enzymatic potentials, providing an understanding of their applicability in medical and pharmaceutical research.

New Routes to Heterocycles

Research by Savchenko et al. (2020) discussed the synthesis of 3-(heteroarylsulfanyl)- and 3-sulfanylpyridin-2(1H)-ones through the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides. This work opens new pathways in the synthesis of heterocyclic compounds, which could be pivotal in the development of new therapeutic agents.

Antioxidant and Antitumor Activities

The evaluation of antioxidant and antitumor activities for prepared nitrogen heterocycles, as explored by El-Moneim et al. (2011), sheds light on the potential of such compounds in combating oxidative stress and cancer. This research highlights the importance of synthesizing and studying novel compounds for their biological activities.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6OS/c20-14-6-8-15(9-7-14)22-17(27)13-28-19-24-23-18(16-5-1-2-10-21-16)26(19)25-11-3-4-12-25/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZZCILPTDDJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.